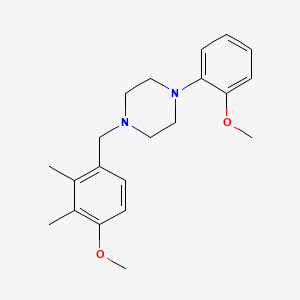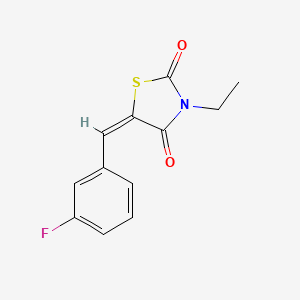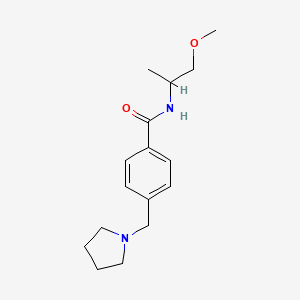
N-(2-methoxy-1-methylethyl)-4-(1-pyrrolidinylmethyl)benzamide
描述
N-(2-methoxy-1-methylethyl)-4-(1-pyrrolidinylmethyl)benzamide, also known as MPBD, is a chemical compound that has gained attention in the scientific community due to its potential use in research and drug development. MPBD is a selective agonist of the μ-opioid receptor, which plays a crucial role in pain management and addiction.
作用机制
N-(2-methoxy-1-methylethyl)-4-(1-pyrrolidinylmethyl)benzamide works by binding to the μ-opioid receptor, which is primarily located in the central nervous system. This binding activates the receptor, leading to the release of endogenous opioids such as endorphins. The activation of the μ-opioid receptor also inhibits the release of neurotransmitters such as substance P, which is involved in pain perception.
Biochemical and Physiological Effects
N-(2-methoxy-1-methylethyl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to produce analgesic effects in animal models of pain. It has also been shown to reduce drug-seeking behavior in animal models of opioid addiction. N-(2-methoxy-1-methylethyl)-4-(1-pyrrolidinylmethyl)benzamide has been found to have a high affinity for the μ-opioid receptor, with a binding affinity similar to that of morphine.
实验室实验的优点和局限性
One advantage of using N-(2-methoxy-1-methylethyl)-4-(1-pyrrolidinylmethyl)benzamide in lab experiments is its selectivity for the μ-opioid receptor, which reduces the potential for off-target effects. N-(2-methoxy-1-methylethyl)-4-(1-pyrrolidinylmethyl)benzamide is also relatively easy to synthesize and purify, making it a cost-effective option for research studies. However, one limitation of using N-(2-methoxy-1-methylethyl)-4-(1-pyrrolidinylmethyl)benzamide is its potential for abuse, which requires strict handling and storage procedures.
未来方向
There are several future directions for the research and development of N-(2-methoxy-1-methylethyl)-4-(1-pyrrolidinylmethyl)benzamide. One potential direction is the optimization of its pharmacokinetic properties, such as its half-life and bioavailability, to improve its efficacy as a therapeutic agent. Another direction is the investigation of its potential use in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, the development of novel compounds based on the structure of N-(2-methoxy-1-methylethyl)-4-(1-pyrrolidinylmethyl)benzamide could lead to the discovery of new analgesics and treatments for addiction.
Conclusion
In conclusion, N-(2-methoxy-1-methylethyl)-4-(1-pyrrolidinylmethyl)benzamide is a chemical compound with potential applications in pain management, addiction treatment, and other neurological disorders. Its selective agonist activity on the μ-opioid receptor makes it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
科学研究应用
N-(2-methoxy-1-methylethyl)-4-(1-pyrrolidinylmethyl)benzamide has been used in various scientific research studies, particularly in the field of pain management and addiction. Its selective agonist activity on the μ-opioid receptor makes it a potential candidate for the development of new analgesics and treatments for opioid addiction. N-(2-methoxy-1-methylethyl)-4-(1-pyrrolidinylmethyl)benzamide has also been studied for its potential use in the treatment of depression and anxiety disorders.
属性
IUPAC Name |
N-(1-methoxypropan-2-yl)-4-(pyrrolidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13(12-20-2)17-16(19)15-7-5-14(6-8-15)11-18-9-3-4-10-18/h5-8,13H,3-4,9-12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETVUAPHRPDVNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=CC=C(C=C1)CN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4702990.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B4702991.png)
![2-({4-ethyl-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B4702994.png)
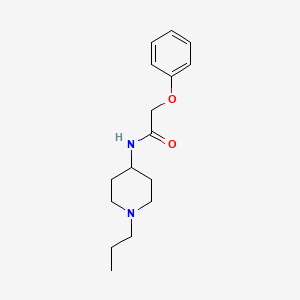
![methyl 4-({[(4-ethylcyclohexyl)amino]carbonyl}amino)benzoate](/img/structure/B4703009.png)

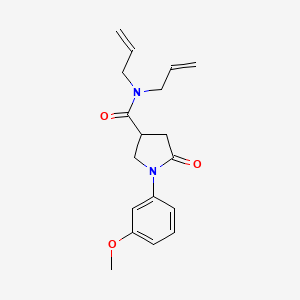
![methyl 5-methyl-2-[(1-pyrrolidinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4703027.png)
![N-{3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4703033.png)
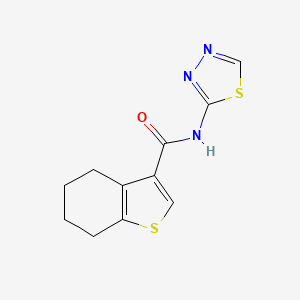
![4-methyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide](/img/structure/B4703047.png)
![1-[4-(difluoromethoxy)phenyl]-3-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B4703056.png)
